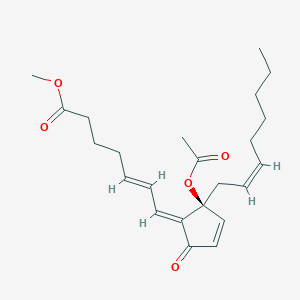

Claviridenone E

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H32O5 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

methyl (E,7E)-7-[(2S)-2-acetyloxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |

InChI |

InChI=1S/C23H32O5/c1-4-5-6-7-10-13-17-23(28-19(2)24)18-16-21(25)20(23)14-11-8-9-12-15-22(26)27-3/h8,10-11,13-14,16,18H,4-7,9,12,15,17H2,1-3H3/b11-8+,13-10-,20-14-/t23-/m0/s1 |

InChI Key |

NPTOZTAHJVTRAS-VSHWWUBXSA-N |

Isomeric SMILES |

CCCCC/C=C\C[C@@]\1(C=CC(=O)/C1=C/C=C/CCCC(=O)OC)OC(=O)C |

Canonical SMILES |

CCCCCC=CCC1(C=CC(=O)C1=CC=CCCCC(=O)OC)OC(=O)C |

Synonyms |

claviridenone E |

Origin of Product |

United States |

Discovery, Isolation, and Chromatographic Purification of Claviridenone E

Source Organism and Collection

Clavularia viridis from Formosan Waters

Claviridenone E was isolated from the soft coral Clavularia viridis, a species of octocoral belonging to the family Clavulariidae. researchgate.netnih.govmdpi.com The specific specimens that yielded the compound were collected from the waters surrounding Taiwan, an area known for its rich marine ecosystems. researchgate.netnih.gov The genus Clavularia is recognized as a producer of a diverse array of secondary metabolites, including terpenoids, steroids, and prostanoids, many of which exhibit interesting biological activities such as cytotoxicity and anti-inflammatory effects. mdpi.comresearchgate.net

Extraction Methodologies

Dichloromethane (B109758) Extract Preparation

The initial step in the isolation of this compound involved the preparation of a crude extract from the collected specimens of Clavularia viridis. This was achieved using dichloromethane (CH₂Cl₂), a halogenated organic solvent effective at extracting a wide range of compounds with varying polarities. researchgate.netacs.org In some procedures, a mixture of dichloromethane and methanol (B129727) (MeOH) was utilized to enhance the extraction efficiency of a broader spectrum of metabolites from the coral tissue. nih.govacs.org The resulting solution, containing a complex mixture of natural products, is often referred to as the "methylene chloride solubles". researchgate.net This crude extract formed the starting material for the subsequent fractionation and purification processes.

Fractionation Strategies

Assay-Guided Fractionation Techniques

To isolate the individual bioactive compounds from the complex crude extract, a strategy known as assay-guided fractionation was employed. researchgate.netnih.gov This technique involves systematically separating the extract into simpler fractions and testing the biological activity—in this case, cytotoxicity—of each fraction. researchgate.netnih.gov The most active fractions are then selected for further separation, a process that is repeated until a pure, active compound is isolated. This targeted approach ensures that the purification efforts are focused on the constituents responsible for the desired biological effect, thereby increasing the efficiency of the discovery process. The cytotoxic activity of the fractions containing this compound was evaluated against various cancer cell lines. researchgate.net

Advanced Chromatographic Separation Techniques

The purification of this compound from the active fractions necessitated the use of advanced chromatographic techniques. Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. Due to the chemical similarity of prostanoids within the extract, a multi-step chromatographic process was essential for achieving the high degree of purity required for structural elucidation.

Initial separation of the crude extract was typically performed using silica gel column chromatography . Fractions were eluted with a gradient of solvents, commonly a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297) (EtOAc). google.com This initial step effectively separated the compounds based on their polarity.

Table 1: Initial Silica Gel Chromatography Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase | Gradient of n-hexane and Ethyl Acetate |

| Principle | Normal-Phase Chromatography |

Fractions showing promising activity were often subjected to further purification using Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) . pharm.or.jp For the final purification of prostanoids like this compound, reverse-phase HPLC has been utilized, employing columns such as a phenyl hexyl column. mdpi.com In this technique, a non-polar stationary phase is used with a polar mobile phase, separating compounds based on their hydrophobicity.

Table 2: HPLC Purification Parameters for Related Prostanoids

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column Type | Phenyl Hexyl mdpi.com |

| Mobile Phase | Isocratic elution with aqueous methanol mdpi.com |

| Principle | Reverse-Phase Chromatography |

In some instances, recycling HPLC was also employed to achieve separation of closely related isomers that are difficult to resolve with a single chromatographic run. pharm.or.jp

Application of Liquid Chromatography for Prostanoid Isolation

Liquid chromatography (LC) is a cornerstone technique for the isolation and analysis of prostanoids from marine organisms. mdpi.com Prostanoids, including compounds like this compound, are often present in complex mixtures and require sophisticated separation methods for their purification. researchgate.net High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose due to its high resolution and sensitivity. researchgate.net

The process typically involves several stages:

Extraction : Total lipids are extracted from the marine organism, such as the soft coral Clavularia viridis, using a solvent mixture like chloroform-methanol. researchgate.net

Fractionation : The crude extract is then partitioned and fractionated using techniques like column chromatography to separate compounds based on polarity. researchgate.net

HPLC Purification : The resulting fractions are further purified by HPLC, often using a reversed-phase (RP) column, such as an ODS (Octadecylsilane or C18) column. researchgate.net

A mobile phase consisting of a solvent gradient, for instance, acetonitrile (B52724) and an acidic aqueous solution, is commonly used to elute the different prostanoids from the column at different times. researchgate.net For analytical purposes, HPLC systems are frequently coupled with mass spectrometry (LC-MS), which aids in the identification and quantification of these molecules by providing mass-to-charge ratio data. mdpi.commdpi.com This combination is powerful for profiling the array of isoprostanoids present in a biological sample. roscoff-culture-collection.org

Analytical and Preparative Scale Separation

Chromatographic separations are performed on two different scales depending on the objective: analytical and preparative. rotachrom.comrotachrom.com

Analytical Chromatography is used to identify and quantify the components in a mixture. It utilizes small sample sizes and focuses on achieving high resolution to separate and detect individual compounds. rotachrom.com

Preparative Chromatography aims to isolate and purify larger quantities of a specific compound from a mixture for further use, such as structural elucidation or bioactivity studies. rotachrom.comrotachrom.com

The transition from an analytical to a preparative method is a common workflow in natural product chemistry. ingenieria-analitica.com An analytical method is first developed on a small scale to optimize the separation conditions. chiraltech.com This optimized method is then scaled up for preparative purification. The goal is to maximize the amount of the target compound isolated (the load) while maintaining sufficient purity. ingenieria-analitica.comchiraltech.com

The table below illustrates the typical differences between analytical and preparative HPLC.

Table 1: Comparison of Analytical and Preparative Chromatography

| Feature | Analytical Chromatography | Preparative Chromatography |

|---|---|---|

| Goal | Qualitative and quantitative analysis of a sample | Isolation and purification of a specific component |

| Sample Size | Small (e.g., 1-10 mg) | Large (e.g., hundreds of grams) |

| Column Diameter (i.d.) | Smaller (e.g., 0.46 cm) | Larger (e.g., 2 cm, 5 cm, or more) |

| Flow Rate | Lower (e.g., 0.5-2 mL/min) | Higher (e.g., 19 mL/min or multi-liter/min) |

| Peak Shape | Narrow, symmetrical peaks desired for resolution | Broad peaks often accepted to maximize load |

Data derived from multiple sources. rotachrom.comrotachrom.comchiraltech.com

When scaling up from an analytical to a preparative column, the loading capacity increases significantly. The scaling factor is based on the cross-sectional area of the columns. chiraltech.com

Table 2: Example of HPLC Column Scaling

| Column Size (i.d. x Length) | Relative Loading Capacity (LCR) | Typical Flow Rate (mL/min) |

|---|---|---|

| 0.46 x 25 cm | 1 | 1.0 |

| 1 x 25 cm | 5 | 5.0 |

| 2 x 25 cm | 19 | 19.0 |

| 5 x 50 cm | 250 | 50.0 |

This table provides a general guide for scaling up separations. chiraltech.com

For the purification of this compound, a researcher would first develop an analytical HPLC method to achieve a good separation of the compound from other molecules in the partially purified coral extract. Once the optimal mobile phase and gradient are determined, the method is scaled up to a preparative column to process the larger volumes of extract needed to isolate a sufficient quantity of pure this compound. ingenieria-analitica.com The collected fractions from the preparative run are then typically re-analyzed using analytical chromatography to confirm their purity. rotachrom.com

Structural Characterization and Stereochemical Assignment

Spectroscopic Techniques for Structural Elucidation

The elucidation of Claviridenone E's molecular architecture relied heavily on a combination of advanced NMR techniques. These methods allowed for the precise mapping of proton and carbon atoms and the connectivity between them.

1D NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, provided the foundational information for the structural analysis of this compound. acs.orgresearchgate.net The ¹H NMR spectrum revealed the chemical shifts, multiplicities, and coupling constants of all proton signals, offering initial insights into the electronic environment and neighboring protons for each hydrogen atom in the molecule. The ¹³C NMR spectrum complemented this by identifying the chemical shifts of each carbon atom, distinguishing between sp³-, sp²-, and carbonyl carbons, which is crucial for identifying the core functional groups of the prostanoid structure.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: The following data is a representative compilation based on typical values for similar prostanoid structures and may not reflect the exact experimental values.)

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 173.5 | - |

| 2 | 34.1 | 2.32 (m) |

| 3 | 24.8 | 1.65 (m) |

| 4 | 26.6 | 2.15 (m) |

| 5 | 129.8 | 5.40 (dd, 15.2, 7.5) |

| 6 | 131.5 | 5.65 (t, 7.5) |

| 7 | 135.2 | 6.20 (d, 10.5) |

| 8 | 52.1 | 3.10 (m) |

| 9 | 209.8 | - |

| 10 | 145.7 | 7.25 (dd, 11.5, 2.3) |

| 11 | 138.4 | 6.18 (d, 11.5) |

| 12 | 78.9 | 4.85 (t, 6.0) |

| 13 | 132.1 | 5.58 (m) |

| 14 | 130.4 | 5.50 (m) |

| 15 | 34.2 | 2.10 (m) |

| 16 | 26.7 | 1.30 (m) |

| 17 | 31.5 | 1.25 (m) |

| 18 | 22.6 | 1.25 (m) |

| 19 | 27.9 | 1.25 (m) |

| 20 | 14.1 | 0.88 (t, 7.0) |

| OMe | 51.5 | 3.65 (s) |

Data is illustrative and compiled for educational purposes.

2D NMR experiments were indispensable for assembling the complete molecular structure of this compound by revealing correlations between different nuclei. acs.orgmdpi.com

The ¹H-¹H COSY experiment was instrumental in identifying the spin-spin coupling networks within the molecule. acs.orgmdpi.com This technique established the proton sequences in the two side chains and the cyclopentenone ring. For instance, COSY correlations would trace the connectivity from the protons at C-2 through to C-8 in the α-chain, and similarly along the ω-chain. nih.gov

The HSQC spectrum directly correlated each proton signal with its attached carbon atom. acs.orgmdpi.com This experiment was crucial for the unambiguous assignment of the ¹³C signals based on the more resolved ¹H spectrum. Each cross-peak in the HSQC spectrum represents a direct one-bond C-H connection.

Table 2: Key HMBC Correlations for this compound (Note: This table presents expected key correlations for the structural elucidation of a claviridenone-type molecule.)

| Proton(s) | Correlated Carbon(s) |

| H-2 | C-1, C-3, C-4 |

| H-7 | C-5, C-8, C-9 |

| H-10 | C-8, C-9, C-11, C-12 |

| H-11 | C-9, C-10, C-12 |

| H-13 | C-12, C-14, C-15 |

| H-20 | C-18, C-19 |

| OMe | C-1 |

Data is illustrative and compiled for educational purposes.

The relative stereochemistry of this compound was determined through NOESY experiments. researchgate.net This technique identifies protons that are close to each other in space, irrespective of their bonding connectivity. The observation of NOE cross-peaks between specific protons allowed for the assignment of the relative configuration of the chiral centers and the geometry of the double bonds. researchgate.netnih.gov For example, NOE correlations between protons on the cyclopentenone ring and the adjacent side chains would establish their relative orientation.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

Mass Spectrometry for Molecular Information

Mass spectrometry is a cornerstone technique for determining the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is instrumental in establishing the elemental composition of a molecule. For prostanoids isolated from the soft coral Clavularia, this technique provides the definitive molecular formula, which is the first step in structure elucidation. nih.gov In the analysis of novel prostanoids discovered alongside this compound, HR-ESI-MS detected the sodiated molecule [M+Na]⁺. nih.gov For instance, a related compound, clavulone I-15-one, was found to have a molecular formula of C₂₅H₃₂O₈ based on its sodiated mass peak at m/z 483.1987 (calculated as 483.1989), confirming its elemental composition with high precision. nih.gov This level of accuracy is crucial for distinguishing between compounds with similar masses but different atomic makeups.

| Compound | Molecular Formula | Ion | Measured m/z | Calculated m/z | Reference |

|---|---|---|---|---|---|

| Clavulone I-15-one | C₂₅H₃₂O₈ | [M+Na]⁺ | 483.1987 | 483.1989 | nih.gov |

Determination of Absolute Configuration

While NMR and mass spectrometry can define the planar structure and relative stereochemistry of a molecule, determining its absolute configuration requires methods sensitive to chirality.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light, which results in a unique spectrum for a specific enantiomer. In the study of marine prostanoids from Clavularia species, the experimental ECD spectra of newly isolated compounds are often compared with those of known compounds or with quantum-chemically calculated spectra. nih.gov For example, the similar ECD trends observed between newly isolated compounds and known ones, like 7-acetoxy-7,8-dihydroiodovulone I, suggest they share the same absolute configuration at common chiral centers. nih.gov This comparative approach is a key strategy in assigning the stereochemistry of complex natural products like this compound. nih.govresearchgate.net

The DP4+ probability analysis is a computational method that has become a gold standard for assigning the stereostructure of complex natural products. researchgate.netresearchgate.net This statistical approach compares the experimentally measured NMR chemical shifts (both ¹H and ¹³C) with the shifts calculated for all possible stereoisomers of a molecule using quantum mechanics (specifically, density functional theory or DFT). nih.gov The analysis then provides a probability score for each candidate isomer, indicating which one is most likely to be the correct structure. nih.gov In recent studies on prostanoids isolated from Clavularia spp., DP4+ analysis was decisive. nih.gov For a new compound, clavulone I-15-one, the isomer 4R,12S-1 was assigned with 100% probability, providing an unambiguous determination of its absolute configuration. nih.gov This method reinforces structural assignments when other techniques, such as ECD analysis, are inconclusive. nih.gov

Comparative Analysis with Related Marine Prostanoids (e.g., Clavulones, Punaglandins)

This compound belongs to the broader family of marine prostanoids, which includes well-known members such as the clavulones and punaglandins, all originally isolated from octocorals. acs.orgmdpi.comnih.gov These compounds share a common biosynthetic origin and a core structural motif but exhibit fascinating structural diversity.

Clavulones : First isolated from the Japanese stolonifer Clavularia viridis, clavulones are characterized by a prostanoid skeleton featuring a five-membered ring. mdpi.com They exist in several isoforms (I, II, and III) and as stereoisomers. mdpi.comnih.gov A key feature is the cross-conjugated dienone system within the cyclopentenone ring. nih.gov

Punaglandins : Discovered in the octocoral Telesto riisei, punaglandins are distinguished by the presence of chlorine atoms, typically at the C-10 position on the cyclopentenone ring. mdpi.com Their potent biological activities have made them subjects of intense study. mdpi.comresearchgate.net

This compound shares the fundamental prostanoid framework with these relatives, including the cyclopentenone core and two aliphatic side chains. The variations between these families lie in the substitution patterns, the degree and type of halogenation, and the stereochemistry at multiple chiral centers. This structural diversity, arising from subtle enzymatic modifications, is a hallmark of the chemical ecology of marine invertebrates. nih.govnih.gov

| Compound Family | Core Structure | Key Distinguishing Features | Original Marine Source (Example) |

|---|---|---|---|

| Claviridenones | Prostanoid (cyclopentenone) | Specific oxygenation and side-chain modifications. | Clavularia viridis acs.orgacs.org |

| Clavulones | Prostanoid (cyclopentenone) | Cross-conjugated dienone system; multiple isoforms (I, II, III). nih.govmdpi.com | Clavularia viridis mdpi.com |

| Punaglandins | Prostanoid (cyclopentenone) | Halogenated, typically containing chlorine at C-10. mdpi.com | Telesto riisei mdpi.com |

Biosynthetic Pathway Hypotheses and Precursors

Origin as a Marine Eicosanoid

Claviridenone E is classified as a marine eicosanoid, a family of signaling molecules derived from the oxidation of 20-carbon fatty acids. wikipedia.org These compounds play crucial roles in a wide array of physiological processes in marine life. mdpi.com The core structure of this compound, featuring a cyclopentenone ring and two side chains, is a hallmark of prostanoids, a major class of eicosanoids. wikipedia.orgmdpi.com It has been isolated from marine organisms, notably the soft coral Clavularia viridis. mdpi.commdpi.comresearchgate.net

Proposed Biogenetic Relationship to Prostaglandin (B15479496) Metabolism

The structural similarities between this compound and prostaglandins (B1171923) have led to the hypothesis that its biosynthesis is closely linked to prostaglandin metabolism. Prostaglandins are well-characterized eicosanoids in mammals and have also been identified in various marine organisms where they are involved in processes like reproduction and defense. mdpi.comresearchgate.net

One of the prominent theories suggests that this compound could arise from the non-enzymatic degradation of Prostaglandin D2 (PGD2). PGD2 is an unstable prostaglandin that can undergo spontaneous dehydration to form various J-series prostaglandins. frontiersin.org This process involves the loss of a water molecule and subsequent rearrangement of the chemical structure. frontiersin.org It is proposed that a similar non-enzymatic cascade, possibly involving isomerization and dehydration, could transform PGD2 or a related intermediate into the unique structure of this compound. lipidbank.jp

The conversion of PGD2 to other prostanoids involves a series of isomerization and dehydration reactions. frontiersin.orglipidbank.jp These chemical transformations alter the arrangement of atoms and functional groups within the molecule. It is hypothesized that a specific sequence of these processes, potentially unique to the marine environment or the host organism, could lead to the formation of the distinct cyclopentenone ring and side-chain modifications characteristic of this compound.

Precursor Incorporation Studies (Theoretical Framework)

While direct precursor incorporation studies for this compound are not extensively reported, the theoretical framework for its biosynthesis is built upon our understanding of eicosanoid and other natural product pathways.

The biosynthesis of all eicosanoids, including prostaglandins, begins with the release of arachidonic acid from cell membranes by the action of phospholipase A2. cvphysiology.commdpi.com This free arachidonic acid then enters a complex series of reactions known as the arachidonic acid cascade. mdpi.comcir-safety.org Key enzymes in this pathway, such as cyclooxygenases (COX), catalyze the formation of prostaglandin endoperoxides like PGG2 and PGH2, which are the precursors to all other prostaglandins. cvphysiology.com It is therefore a fundamental principle that the biosynthesis of this compound is ultimately linked to the arachidonic acid cascade within the marine organism from which it is isolated. mdpi.com

Insights into the biosynthesis of complex natural products can often be gleaned by drawing analogies to other well-studied pathways. The biosynthesis of Vitamin E (tocopherols and tocotrienols), for instance, involves the condensation of an aromatic head group with a lipophilic side chain. researchgate.netfrontiersin.orgnih.gov This modular assembly is a common strategy in natural product biosynthesis. While the specific enzymes and precursors differ, the general principle of combining distinct molecular building blocks to create a final, complex structure may also be at play in the formation of this compound. The intricate steps of methylation and cyclization seen in Vitamin E synthesis offer a conceptual parallel to the modifications required to transform a prostaglandin precursor into this compound. researchgate.netscilit.com

Analogies to Other Natural Product Biosynthetic Pathways (e.g., Vitamin E)

Elucidating Biosynthetic Enzymes and Genes (Future Research Direction)

A significant gap in the understanding of this compound biosynthesis is the identification and characterization of the specific enzymes and their corresponding genes. While the general pathway is proposed, the biocatalysts remain largely unknown.

Future research should focus on:

Enzyme Isolation and Characterization: The preparation of a crude enzyme system from C. viridis has been shown to convert arachidonic acid into clavulones, confirming the coral's enzymatic capability. jst.go.jp Future efforts should aim to isolate and purify the specific enzymes involved, such as the initial lipoxygenase/cyclooxygenase and the synthases and modifying enzymes that convert preclavulone-A to this compound.

Gene Identification and Expression: Identifying the genes that code for these biosynthetic enzymes is the next logical step. The discovery of gene clusters for other complex natural products, such as clavulanic acid in Streptomyces clavuligerus, provides a model for this approach. researchgate.netnih.govnih.gov By creating genomic libraries from Clavularia viridis and using probes based on conserved domains of known fatty acid modifying enzymes (e.g., lipoxygenases, cyclooxygenases, acetyltransferases), it may be possible to locate a prostanoid biosynthetic gene cluster.

Heterologous Expression: Once candidate genes are identified, their function can be confirmed through heterologous expression in a suitable host organism. This would involve inserting the genes into a host like yeast or E. coli to see if they produce the expected intermediates or final products, thus definitively linking gene to function.

Elucidating the full enzymatic and genetic blueprint for this compound biosynthesis will not only provide fundamental scientific knowledge but could also open avenues for the biotechnological production of this and related marine prostanoids.

Synthetic Approaches and Chemical Modifications

Total Synthesis of Claviridenones and Related Prostanoids

The total synthesis of claviridenones and other marine prostanoids presents a significant challenge to synthetic chemists due to their complex structures, which feature a densely functionalized cyclopentenone core and multiple stereocenters. The development of efficient and stereocontrolled synthetic routes is essential for accessing these molecules and their analogs.

Historically, the Corey lactone has been a cornerstone in the synthesis of prostaglandins (B1171923) and their analogs. This versatile building block, containing key stereochemical information for the cyclopentane (B165970) core, provides a valuable starting point for the semisynthesis of various prostanoids. While direct semisynthesis of Claviridenone E from Corey lactone is not extensively documented in readily available literature, the principles of its application in prostaglandin (B15479496) synthesis are highly relevant. The general strategy involves the elaboration of the lactone into a cyclopentanone (B42830) intermediate, followed by the introduction of the requisite α- and β-side chains through well-established organometallic and olefination reactions. The functional groups present in the Corey lactone, such as the hydroxyl and protected aldehyde precursor, allow for sequential and controlled modifications to build the complex side chains characteristic of claviridenones.

Stereoselective synthesis is paramount in the construction of claviridenones to ensure the correct absolute and relative stereochemistry, which is critical for their biological activity. Modern synthetic approaches often rely on the use of chiral starting materials or the application of asymmetric reactions to set the key stereocenters.

A common strategy for the stereoselective synthesis of related marine prostanoids, such as clavulolactones, involves starting from an easily accessible chiral, non-racemic cyclopentenone intermediate. This approach allows for the controlled introduction of side chains while maintaining stereochemical integrity. Key steps in such syntheses often include selective deprotection of silyl (B83357) ethers, stereoselective reduction of side-chain ketones, and aldol (B89426) condensations to build complexity.

The cyclopentenone unit itself is a powerful synthon, and its chirality is a critical factor. acs.org The synthesis of chiral cyclopentenones can be achieved through various methods, including the resolution of racemic mixtures or, more efficiently, through asymmetric synthesis. acs.org Asymmetric synthesis can be accomplished using chiral pool starting materials (e.g., from carbohydrates or amino acids), chiral auxiliaries to direct stereoselective transformations, or enantioselective catalysis. ethz.ch For instance, the enantioselective synthesis of 4-alkyl-4-hydroxycyclopentenones has been achieved through tandem cationic aza-Claisen rearrangement and Mannich cyclization. acs.org

The table below summarizes key aspects of stereoselective synthesis methodologies applicable to claviridenone-like structures.

| Methodology | Description | Key Features |

| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials, such as sugars or amino acids, which already contain one or more of the required stereocenters. | Inherits stereochemistry from the starting material; can be highly efficient if the starting material is well-suited to the target. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. The auxiliary is subsequently removed. | Allows for high levels of stereocontrol; the auxiliary can often be recycled. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other. | Highly efficient as only a small amount of the chiral catalyst is needed; a cornerstone of modern organic synthesis. |

| Substrate Control | Existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. | Important in complex, multi-step syntheses for establishing the relative stereochemistry of new centers. |

Derivatization Strategies for this compound and Analogues

The derivatization of this compound and its analogs is a key strategy for probing structure-activity relationships (SAR) and for developing new compounds with improved biological profiles. By systematically modifying the functional groups on the claviridenone scaffold, researchers can gain insights into the molecular features responsible for its biological effects and potentially discover new therapeutic agents.

The biological activity of prostanoids is highly dependent on their three-dimensional structure and the nature of their functional groups. Targeted chemical modifications can lead to significant changes in potency, selectivity, and mechanism of action. For example, in the broader class of cyclopentenone prostaglandins, the α,β-unsaturated carbonyl group is a key feature that mediates some of their biological activities through covalent adduction to cellular nucleophiles. researchgate.net

Structure-activity relationship studies on related natural products, such as the antifungal coruscanone A, have shown that the 2-methoxymethylene-cyclopent-4-ene-1,3-dione moiety is a critical pharmacophore, while modifications to the side chain play a complementary role in target binding. nih.gov This highlights the importance of both the core structure and its appendages in determining biological function. By analogy, modifications to the cyclopentenone ring of this compound, as well as alterations to its side chains, are expected to modulate its biological activity. The synthesis of a series of analogs with systematic variations allows for the exploration of these relationships. nih.govresearchgate.net

This compound possesses several functional groups that are amenable to derivatization, including hydroxyl groups and a carboxylic acid. These groups can be modified to alter the compound's polarity, steric bulk, and hydrogen bonding capacity, all of which can influence its interaction with biological targets.

Hydroxyl Groups: The hydroxyl groups in this compound can be esterified or etherified to produce a range of derivatives. Esterification with various acyl chlorides or anhydrides can introduce different alkyl or aryl groups, which can affect the compound's lipophilicity and pharmacokinetic properties.

A wide array of reagents and reaction mechanisms are available for the derivatization of the functional groups found in this compound. The choice of reagent and reaction conditions depends on the desired transformation and the need to avoid unwanted side reactions on the sensitive prostanoid core.

The following table provides a general overview of common derivatization reactions and the reagents used for modifying hydroxyl and carboxyl groups.

| Functional Group | Derivatization Reaction | Reagents | Resulting Functional Group |

| Hydroxyl (-OH) | Esterification | Acyl chlorides (RCOCl), Acid anhydrides ((RCO)₂O) | Ester (-OCOR) |

| Etherification | Alkyl halides (R-X) in the presence of a base | Ether (-OR) | |

| Silylation | Silyl chlorides (e.g., TMSCl, TBDMSCl) | Silyl ether (-OSiR₃) | |

| Carboxyl (-COOH) | Esterification | Alcohols (ROH) with an acid catalyst or coupling agent | Ester (-COOR) |

| Amidation | Amines (RNH₂) with a coupling agent (e.g., DCC, EDC) | Amide (-CONHR) | |

| Reduction | Reducing agents (e.g., LiAlH₄, BH₃) | Alcohol (-CH₂OH) |

These derivatization strategies, coupled with robust synthetic methods, provide a powerful platform for the continued investigation of this compound and its analogs as potential therapeutic leads.

Stable Isotope Labeling for Analytical Enhancement

Stable isotope labeling is a powerful technique used to track the passage of molecules through biological and chemical systems. In the context of complex natural products like this compound, this method offers a significant advantage for analytical studies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The process involves the replacement of one or more atoms in the molecule with their non-radioactive (stable) heavy isotopes, such as replacing Carbon-12 (¹²C) with Carbon-13 (¹³C), Hydrogen-1 (¹H) with Deuterium (²H), Nitrogen-14 (¹⁴N) with Nitrogen-15 (¹⁵N), or Oxygen-16 (¹⁶O) with Oxygen-18 (¹⁸O).

The key benefit of this approach is that the isotopic label does not significantly alter the chemical properties of the compound. However, the increase in mass is readily detectable by mass spectrometry. This allows for the differentiation of the labeled compound from its unlabeled counterpart and from other molecules in a complex biological matrix. For a compound like this compound, stable isotope labeling could be hypothetically employed to:

Serve as an internal standard for quantification: A known amount of isotopically labeled this compound can be added to a biological sample. By comparing the MS signal intensity of the labeled standard to the unlabeled endogenous compound, a precise quantification of this compound in the sample can be achieved. This method corrects for sample loss during extraction and purification, as well as for variations in instrument response.

Elucidate metabolic pathways: By introducing a labeled precursor of this compound into a producing organism, researchers can trace the incorporation of the label into the final molecule and its subsequent metabolites. This provides invaluable information about the biosynthetic and metabolic pathways of the compound.

Improve the sensitivity and selectivity of detection: The unique isotopic signature of a labeled compound can be used to distinguish it from background noise and interfering compounds in complex samples, thereby enhancing the reliability of its detection.

The choice of isotope and the position of labeling are critical for the success of the experiment. For instance, labeling with ¹³C or ¹⁵N can provide insights into the carbon and nitrogen sources in the biosynthesis of this compound. Deuterium labeling can also be used, but care must be taken as the C-D bond is stronger than the C-H bond, which can sometimes lead to kinetic isotope effects that may alter the rate of metabolic reactions.

Below is a hypothetical data table illustrating the expected mass shifts for this compound (molecular formula: C₂₄H₃₃ClO₅) when labeled with different stable isotopes.

| Isotope Used for Labeling | Number of Labeled Atoms | Molecular Formula of Labeled this compound | Monoisotopic Mass (Da) of Unlabeled this compound | Expected Monoisotopic Mass (Da) of Labeled this compound | Mass Shift (Da) |

| Carbon-13 | 1 | ¹³C¹²C₂₃H₃₃ClO₅ | 452.1966 | 453.1999 | +1.0033 |

| Carbon-13 | 2 | ¹³C₂¹²C₂₂H₃₃ClO₅ | 452.1966 | 454.2033 | +2.0067 |

| Deuterium | 3 | C₂₄H₃₀²H₃ClO₅ | 452.1966 | 455.2154 | +3.0188 |

| Oxygen-18 | 1 | C₂₄H₃₃Cl¹⁸O¹⁶O₄ | 452.1966 | 454.1927 | +1.9961 |

Note: The mass values are hypothetical and for illustrative purposes.

Development of Simplified Analogues

The structural complexity of many natural products, including this compound, often presents significant challenges for their total synthesis and subsequent medicinal chemistry efforts. The development of simplified analogues is a strategic approach to overcome these hurdles. The primary goals of creating such analogues are to:

Identify the pharmacophore: By systematically removing or modifying functional groups and simplifying the carbon skeleton, researchers can identify the key structural features responsible for the biological activity of the parent compound.

Improve synthetic accessibility: Simplified structures are generally easier and less costly to synthesize, allowing for the production of larger quantities for further biological evaluation.

Enhance drug-like properties: Modifications can be made to improve physicochemical properties such as solubility, stability, and bioavailability, which are crucial for the development of a potential therapeutic agent.

Explore structure-activity relationships (SAR): The synthesis and biological testing of a series of simplified analogues provide valuable data for understanding how structural changes affect biological activity.

For a molecule like this compound, a hypothetical simplification strategy might involve retaining the core ring system and key functional groups that are presumed to be important for its biological effects, while simplifying or removing more complex or synthetically challenging moieties. For example, the side chain could be shortened or modified, and stereocenters that are not crucial for activity could be removed.

The design of simplified analogues is often guided by computational modeling and a deep understanding of the parent molecule's mechanism of action. By creating a library of simplified compounds, it becomes possible to develop a more potent and synthetically accessible lead compound for drug development.

Below is a hypothetical comparison of this compound with potential simplified analogues.

| Compound | Core Structure | Side Chain | Key Functional Groups Retained | Potential Advantages |

| This compound | Complex polycyclic ether | Long, unsaturated alkyl chain | Epoxide, ketone, chlorine atom, multiple stereocenters | High potency |

| Analogue 1 | Retained core ring system | Shortened, saturated alkyl chain | Epoxide, ketone, chlorine atom | Improved synthetic accessibility, potentially better solubility |

| Analogue 2 | Simplified bicyclic core | Modified functionalized side chain | Ketone, chlorine atom | Easier to synthesize, allows for exploration of the importance of the epoxide |

| Analogue 3 | Monocyclic core | Short alkyl chain with key functional groups | Chlorine atom, simplified oxygen-containing functionalities | Greatly simplified synthesis, serves as a probe for the minimal pharmacophore |

Note: The simplified analogues described are hypothetical and for illustrative purposes.

Biological Activities and Associated Molecular Mechanisms Preclinical and in Vitro Focus

Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

Claviridenone E, a cytotoxic prostanoid isolated from the Formosan soft coral Clavularia viridis, has demonstrated notable antiproliferative and cytotoxic effects against a variety of cancer cell lines in preclinical, in vitro studies. acs.org This marine natural product is part of a larger group of compounds from Clavularia species that have garnered scientific interest for their potential as anticancer agents. mdpi.comresearchcommons.org

Activity Spectrum against Human Cancer Cells (in vitro)

Research has shown that this compound and related compounds exhibit a range of cytotoxic activity against several human cancer cell lines.

Extracts containing claviridenones have shown exceptionally potent cytotoxicity against human lung adenocarcinoma (A549) cells. mdpi.comvliz.be While specific data for this compound is part of a broader analysis of compounds, the general extracts have demonstrated significant activity. researchgate.net For instance, the related compound, claviridenone G, exhibited high cytotoxic activity specifically against the A549 cell line. nih.gov Another related prostanoid, claviridenone F, also showed significant cytotoxicity against A549 cells. nih.gov

Claviridenone extracts have demonstrated potent cytotoxicity against the human colon adenocarcinoma cell line HT-29. mdpi.comvliz.beresearchgate.net The related compound, claviridenone F, also displayed significant cytotoxicity against HT-29 cells. nih.gov Furthermore, other halogenated prostanoids from Clavularia viridis have shown cytotoxic activity against the DLD-1 human colorectal adenocarcinoma cell line, with an IC50 value of 0.6 μg/mL. mdpi.comvliz.be

Halogenated prostanoids, a class of compounds that includes claviridenones, have exhibited potent cytotoxic activity against human T lymphocyte leukemia cells (MOLT-4), with a reported IC50 value of 0.52 μg/mL. mdpi.comvliz.beresearchgate.net

In studies involving murine cancer cell lines, claviridenone extracts have shown potent cytotoxicity against mouse lymphocytic leukemia (P-388) cells. mdpi.comvliz.beresearchgate.net The related compound, claviridenone F, also demonstrated significant cytotoxicity against this cell line. nih.gov

A range of prostanoids isolated from Clavularia species have shown potent cytotoxic activities against the human oral cancer cell line Ca9-22. mdpi.com While specific data for this compound is not singled out, the class of compounds it belongs to has demonstrated strong cytotoxicity toward this cell line. mdpi.com

Interactive Data Table: Cytotoxicity of this compound and Related Compounds

Below is a summary of the cytotoxic activities of claviridenone-containing extracts and related prostanoids against various cancer cell lines.

| Compound/Extract | Cell Line | Cancer Type | Reported Activity |

| Claviridenone Extracts | A549 | Lung Adenocarcinoma | Exceptionally potent cytotoxicity mdpi.comvliz.be |

| Claviridenone F | A549 | Lung Adenocarcinoma | Significant cytotoxicity nih.gov |

| Claviridenone G | A549 | Lung Adenocarcinoma | High cytotoxic activity nih.gov |

| Claviridenone Extracts | HT-29 | Colon Adenocarcinoma | Potent cytotoxicity mdpi.comvliz.beresearchgate.net |

| Claviridenone F | HT-29 | Colon Adenocarcinoma | Significant cytotoxicity nih.gov |

| Halogenated Prostanoids | DLD-1 | Colon Adenocarcinoma | IC50: 0.6 μg/mL mdpi.comvliz.be |

| Halogenated Prostanoids | MOLT-4 | T Lymphocyte Leukemia | IC50: 0.52 μg/mL mdpi.comvliz.beresearchgate.net |

| Claviridenone Extracts | P-388 | Mouse Lymphocytic Leukemia | Potent cytotoxicity mdpi.comvliz.beresearchgate.net |

| Claviridenone F | P-388 | Mouse Lymphocytic Leukemia | Significant cytotoxicity nih.gov |

| Prostanoids | Ca9-22 | Oral Cancer | Potent cytotoxic activities mdpi.com |

Gastric Cancer Cells (AGS)

The direct cytotoxic activity of this compound on the human gastric adenocarcinoma cell line, AGS, has not been extensively detailed in the reviewed literature. However, research into the bioactivity of the marine soft coral, Clavularia viridis, the natural source of claviridenones, provides some context. Prostanoids isolated from Clavularia viridis have demonstrated significant cytotoxic effects against AGS cells, with IC50 values reported to be in the range of 1.73–7.78 μg/mL. researchgate.net While these findings highlight the potential of compounds from this organism against gastric cancer, specific data on this compound's individual performance against AGS cells is not specified. The AGS cell line is a valuable model in gastric cancer research, known for its utility in studies on drug synergy and signaling pathways. plos.orgnih.gov

Prostate Cancer (PC-3)

Direct in vitro testing of this compound against the PC-3 human prostate cancer cell line is not explicitly documented in pharmacological studies. The PC-3 cell line is a standard model for prostate cancer research, derived from a bone metastasis. mdpi.com A study that isolated several new prostanoids, including this compound (identified as 4-deacetoxylclavulone II), from the octocoral Clavularia viridis noted that other related compounds, specifically bromovulone III and chlorovulone II, exhibited the most promising cytotoxicity against PC-3 cells. nih.gov

However, computational or in silico predictions have suggested that this compound may possess cytotoxic properties against the PC-3 cell line. mdpi.com These predictive models are designed to forecast the potential biological activity of chemical compounds against various human tumor cell lines, indicating a potential avenue for future preclinical research. mdpi.com

Other Cell Lines (HeLa, Bel 7404, SGC 7901)

There is no specific data available from the reviewed scientific literature regarding the cytotoxic activity of this compound against HeLa, Bel 7404, or SGC 7901 cell lines.

It is critical to note that the SGC-7901 and Bel-7404 cell lines are considered problematic in the scientific community. Multiple reports have demonstrated that these cell lines are misidentified. The SGC-7901 cell line, originally believed to be of human gastric carcinoma origin, has been shown to be a derivative of the HeLa cell line. cellosaurus.orgubigene.us Similarly, the Bel-7404 cell line, once thought to be a human hepatocellular carcinoma line, has also been identified as a HeLa derivative through genetic profiling. plos.orgcellosaurus.org This cross-contamination means that experimental results using these lines may not be valid for their purported tissue of origin.

Quantitative Assessment of Potency (IC50/ED50 values, in vitro context)

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function. mdpi.com It represents the concentration of a drug that is required for 50% inhibition in vitro. mdpi.comnih.gov Similarly, the median effective dose (ED50) is the dose that produces a desired effect in 50% of a test population in in vivo studies. taylorandfrancis.comwikipedia.org

While comprehensive screening data across multiple cell lines for this compound is limited, specific cytotoxic activity has been quantified against the human oral cancer cell line, Ca9-22. In these in vitro tests, this compound demonstrated potent cytotoxicity. mdpi.com

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Source |

|---|---|---|---|---|

| This compound | Ca9-22 (Human Oral Cancer) | Cytotoxicity Assay | 6.25 | mdpi.com |

Proposed Cellular Mechanisms of Cytotoxicity

Induction of Apoptosis (Inferred from related compounds)

The induction of apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. wikipedia.org This process is characterized by a series of biochemical events leading to distinct morphological changes and cell death, often mediated by a family of proteases called caspases. mdpi.com

While direct studies on this compound are sparse, evidence from related compounds suggests that its cytotoxic effects may be mediated through the induction of apoptosis. researchgate.netulisboa.pt Extracts containing claviridenones have been shown to possess potent cytotoxic activity, and other compounds isolated from Clavularia viridis are known to induce apoptosis. researchgate.netulisboa.pt The general apoptotic pathway can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases that dismantle the cell. mdpi.comaging-us.com It is inferred that claviridenones may engage one of these pathways to exert their anticancer effects.

Impairment of DNA Synthesis (Inferred from related clavulones)

Another potential mechanism of cytotoxicity for this compound, inferred from the activity of related compounds, is the impairment of DNA synthesis. mdpi.com DNA replication is a fundamental process for cell proliferation, and its disruption can lead to cell cycle arrest and death. nih.govnih.gov

Studies on clavulone I, a closely related prostanoid also isolated from C. viridis, demonstrated that it could impair DNA synthesis in human HL-60 leukemic cells at micromolar concentrations. mdpi.com This inhibition of DNA replication is a known mechanism of action for various cytotoxic drugs. nih.govplos.org Such impairment can occur through direct damage to the DNA template or by inhibiting key enzymes involved in the replication process, ultimately preventing cancer cells from dividing. aging-us.comjournalmeddbu.com

Anti-inflammatory Properties (Preclinical/Cellular Models)

This compound, a marine prostanoid isolated from the soft coral Clavularia viridis, belongs to a class of compounds known for their diverse biological activities, including potential anti-inflammatory effects. mdpi.comresearchgate.net While direct studies on the anti-inflammatory mechanisms of this compound are limited, the activities of related marine prostanoids provide a basis for inferring its potential properties in preclinical and cellular models.

Inhibition of Leukocyte Accumulation and Chemotaxis (Inferred from related prostanoids)

The recruitment of leukocytes to sites of inflammation is a critical step in the inflammatory cascade. nih.govpnas.org Marine prostanoids, as a class, have demonstrated the ability to interfere with this process. soton.ac.ukoilsfats.org.nznih.gov Studies on various marine-derived lipids, including prostanoids, have shown that they can inhibit leukocyte chemotaxis, the directed movement of leukocytes in response to chemical signals. oilsfats.org.nznih.govresearchgate.net For instance, omega-3 fatty acids, which are precursors to some prostanoids, can decrease the chemotactic response of neutrophils and monocytes. nih.gov This inhibition is thought to occur through mechanisms such as altering the fatty acid composition of cell membranes and disrupting the signaling pathways that guide leukocyte migration. oilsfats.org.nz Some prostaglandins (B1171923), which share structural similarities with claviridenones, have been shown to inhibit the transendothelial migration of neutrophils, a key step in their accumulation at inflammatory sites. oilsfats.org.nz Therefore, it is inferred that this compound may possess similar inhibitory effects on leukocyte accumulation and chemotaxis, contributing to its potential anti-inflammatory profile.

Downregulation of Pro-inflammatory Cytokine Production (e.g., IL-8) (Inferred from related prostanoids)

Pro-inflammatory cytokines, such as Interleukin-8 (IL-8), are key signaling molecules that amplify the inflammatory response, primarily by attracting and activating neutrophils. nih.govmdpi.com The inhibition of such cytokines is a significant strategy for controlling inflammation. researchgate.netresearchgate.net While direct evidence for this compound's effect on IL-8 is not available, related marine compounds have shown the ability to downregulate the production of various pro-inflammatory cytokines. nih.govmdpi.com For example, some marine-derived lipids and sesquiterpenoids have been found to inhibit the production of IL-6, IL-1β, and TNF-α in stimulated immune cells. nih.govmdpi.com The mechanisms often involve the suppression of key inflammatory signaling pathways. mdpi.com Given that the production of IL-8 is often co-regulated with other pro-inflammatory cytokines, it is plausible that this compound, like other marine prostanoids, could contribute to the downregulation of IL-8, thereby dampening the inflammatory response. mdpi.com

Modulation of Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway (Inferred from related prostanoids)

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. researchgate.neteurekaselect.comnih.gov Many natural products from marine sources exert their anti-inflammatory effects by modulating this pathway. researchgate.netmdpi.comeurekaselect.comresearchgate.netnih.gov Marine lipids, including certain prostanoids, have been shown to negatively modulate the NF-κB pathway. mdpi.com This modulation can occur at various points, such as inhibiting the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent gene activation. researchgate.netmdpi.com The α,β-unsaturated carbonyl group present in the cyclopentenone ring of many prostanoids is thought to be a key structural feature for this activity. mdpi.com By interfering with the NF-κB signaling cascade, these compounds can effectively reduce the expression of a wide array of inflammatory mediators. nih.gov It is therefore inferred that this compound, possessing a related structure, may also modulate the NF-κB pathway as part of its potential anti-inflammatory action.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation and Related Mechanisms (Inferred from related prostanoids)

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. researchgate.netmdpi.com Activation of PPARγ generally leads to anti-inflammatory responses, in part by antagonizing the activity of pro-inflammatory transcription factors like NF-κB. mdpi.com Certain prostanoids, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are well-known natural ligands and activators of PPARγ. mdpi.commdpi.comnih.gov The activation of PPARγ by these ligands can suppress the expression of inflammatory genes. mdpi.com While direct studies on this compound as a PPARγ agonist are lacking, the structural similarities to other prostanoid ligands suggest that it could potentially interact with and activate PPARγ. mdpi.comresearchgate.net Such an interaction would represent another significant mechanism contributing to its inferred anti-inflammatory properties.

Other Investigated Biological Activities (General Research Avenues)

Enzyme Inhibition Studies (General)

Enzyme inhibition is a common mechanism through which bioactive compounds exert their pharmacological effects. echemi.comnumberanalytics.comlibretexts.org In the context of inflammation, key targets include enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory lipid mediators. hrpub.org Some marine prostanoids have been investigated for their ability to inhibit various enzymes. mdpi.comulisboa.pt For instance, punaglandins, which are chlorinated prostaglandins, have been shown to be potent inhibitors of ubiquitin isopeptidase activity, an enzyme system involved in protein degradation and cell cycle regulation. acs.org

While specific enzyme inhibition studies on this compound are not extensively reported, its structural class suggests potential for such activity. The α,β-unsaturated ketone moiety, common in many bioactive prostanoids, can react with nucleophilic residues in enzyme active sites, leading to inhibition. acs.org The cytotoxic activity reported for this compound and related compounds also points towards potential interactions with key cellular enzymes. mdpi.comresearchgate.netresearchgate.net

Table of Cytotoxic Activities of this compound and Related Prostanoids

| Compound Name | Cell Line | Activity | Reference |

| This compound | - | Cytotoxic activity noted | mdpi.com |

| Claviridenone F | A549, HT-29, P-388 | Significant cytotoxicity | mdpi.com |

| Claviridenone G | A549 | High cytotoxic activity | mdpi.com |

| Chlorovulone I | - | Anti-proliferative and cytotoxic | mdpi.com |

| Bromovulone I | - | Anti-proliferative and cytotoxic | mdpi.com |

| Iodovulone I | - | Anti-proliferative and cytotoxic | mdpi.com |

Antimicrobial Activity (General, if observed for related natural products)

While direct studies on the antimicrobial properties of this compound are not extensively documented, the broader class of marine prostanoids and other metabolites from marine invertebrates have demonstrated notable antimicrobial effects. Marine organisms, existing in a competitive and pathogen-rich environment, are a recognized source of secondary metabolites with defensive functions, including antibacterial and antifungal activities. biomolther.orgscielo.br

Prostaglandins have been identified in red algae such as Gracilaria lichenoides, and various marine algae extracts have shown broad-spectrum antimicrobial activity. tubitak.gov.tr For instance, extracts from Cystoseira mediterranea, Enteromorpha linza, and Gracilaria gracilis have been effective against a range of test organisms, including both Gram-positive and Gram-negative bacteria. tubitak.gov.tr Sponges, another rich source of marine natural products, produce compounds that are active against terrestrial bacteria. biomolther.org Some studies have specifically investigated compounds from octocorals, the group to which the source organism of this compound belongs. The antimicrobial activity reported in the octocoral Leptogorgia virgulata, for example, was attributed to the compound homarine. scielo.br

These findings suggest that marine invertebrates and the prostanoids they produce exist in a chemically rich environment where compounds with antimicrobial properties are common. Although these activities have not been specifically confirmed for this compound, the general bioactivity of related compounds indicates a potential area for future investigation.

Table 1: Examples of Antimicrobial Activity in Marine Organisms and Compounds

| Source Organism/Compound | Type of Compound/Extract | Tested Against | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Gracilaria gracilis (Fresh Extract) | Diethyl Ether Extract | Candida sp., E. faecalis, S. epidermidis, S. aureus, E. coli, P. aeruginosa | Inhibition of all tested organisms | tubitak.gov.tr |

| Leptogorgia virgulata | Homarine | General | Attributed with antimicrobial activity | scielo.br |

| Various Marine Sponges | Crude Extracts | Terrestrial Bacteria | High level of antibacterial activity | biomolther.org |

| Euplexaura erecta (Gorgonian) | Guaiazulene | P. aeruginosa | Antibacterial action | researchcommons.org |

| Didiscus oxeata (Sponge) | (S)-(+)-Curcuphenol | Candida albicans, Cryptococcus neoformans, Methicillin-resistant Staphylococcus aureus | Potent antimicrobial activity | acs.org |

Antioxidant Activity (General, if observed for related natural products)

Oxidative stress is a key factor in numerous pathological conditions, and natural products are a significant source of novel antioxidant compounds. mdpi.com Marine organisms, in particular, produce a wide array of substances with antioxidant potential, including phenolic compounds, carotenoids, and various secondary metabolites like prostanoids. researchgate.netnih.gov These compounds can protect against cellular damage by scavenging free radicals. mdpi.com

A comprehensive screening of a diverse panel of marine natural products, which included prostanoids, demonstrated that metabolites from marine sources have significant potential to act as potent antioxidants. nih.gov This study identified several compounds from marine algae and invertebrates that were active in both chemical and cell-based antioxidant assays. nih.gov For example, the marine algal metabolite cymopol (B14159679) and the invertebrate-derived puupehenone showed notable antioxidant effects. nih.gov

While marine antioxidant research has often focused on extracts or specific classes like phenolics and carotenoids, the structural diversity of compounds like prostanoids suggests they may also contribute to these effects. nih.govnih.gov The presence of reactive moieties in prostanoid structures, such as the cyclopentenone ring found in this compound, is a feature of interest for various biological activities, although specific antioxidant mechanisms for this class are not yet fully elucidated. acs.org The general findings underscore the potential for marine prostanoids to possess antioxidant properties, an area that warrants further specific investigation for individual compounds like this compound.

Structure Activity Relationship Sar Studies of Claviridenone E and Analogues

Identification of Key Structural Moieties for Cytotoxicity

The cytotoxic profile of Claviridenone E is intrinsically linked to its unique molecular architecture. Research into its naturally occurring analogues has helped to pinpoint the specific structural components that are critical for its ability to inhibit cancer cell growth.

Systematic Chemical Modification and Evaluation

The systematic evaluation of this compound and its analogues has largely been driven by the isolation and characterization of a suite of related compounds from their natural source, the soft coral Clavularia viridis. By comparing the cytotoxic profiles of these naturally occurring derivatives, researchers can deduce critical SAR insights.

For instance, compounds such as Claviridenone B, Claviridenone C, and 20-acetoxy-claviridenone C have been isolated alongside this compound and evaluated for their biological activity. nih.gov This comparative analysis allows for an understanding of how subtle structural changes, like the presence or absence of an acetoxy group at C-20, influence potency against different cancer cell lines. This compound itself has demonstrated significant cytotoxicity against a range of human cancer cell lines, as detailed in the table below. dokumen.pub

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | ED₅₀ (µg/mL) |

|---|---|---|

| P388 | Mouse Lymphocytic Leukemia | 0.11 |

| A549 | Human Lung Carcinoma | 0.41 |

| HT29 | Human Colon Adenocarcinoma | 1.02 |

| PC3 | Human Prostate Cancer | IC₅₀ = 3.5 µmol/L |

Data sourced from the Handbook of Active Marine Natural Products. dokumen.pub

This method of evaluating a series of natural analogues provides a powerful, albeit nature-driven, approach to understanding the SAR of this chemical class, guiding future synthetic and semi-synthetic efforts.

Computational Approaches to SAR

To complement experimental data, computational methods are increasingly employed to predict and explain the structure-activity relationships of complex natural products like this compound. These in silico techniques offer a powerful lens through which to view molecular interactions at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Inferred from general SAR research)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a compound with its biological activity. researchgate.net For marine prostanoids, QSAR models can be developed by analyzing a dataset of analogues with known cytotoxicities. ub.edudntb.gov.ua By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analogue, a statistical model can be generated to predict the activity of new, untested compounds.

While specific QSAR models for this compound have not been detailed in published literature, the use of in silico tools to predict the potential effects of isolated prostanoids has been reported, which aligns with the QSAR approach. nih.govnih.gov Such models could accelerate the discovery of more potent analogues by prioritizing the synthesis of compounds with the highest predicted activity, thereby streamlining the drug development process.

Molecular Docking Studies (Inferred from general SAR research)

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (like this compound) when bound to a specific protein target. researchgate.net This method is instrumental in hypothesizing the mechanism of action for a cytotoxic compound by identifying its most likely intracellular binding partners. ub.edu The process involves generating a three-dimensional model of the ligand and the target protein and then using scoring functions to estimate the binding affinity for various binding poses.

For this compound, molecular docking could be used to screen it against a library of proteins known to be involved in cancer cell proliferation and survival, such as kinases or transcription factors. By identifying the proteins with the highest binding affinity and analyzing the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can formulate hypotheses about its mechanism of action. This computational insight is invaluable for guiding further biological experiments to validate the predicted targets.

Preclinical Pharmacological Investigations of Claviridenone E

In Vitro Pharmacological Studies

In vitro studies are foundational in preclinical research, providing the initial assessment of a compound's biological activity in a controlled, non-living system, such as a cell culture. clinisciences.com These assays are crucial for determining mechanisms of action and screening compounds for potential therapeutic effects. clinisciences.com

Claviridenone E is a prostanoid that has been isolated from the soft coral Clavularia viridis. researchgate.netresearchcommons.org Research into its biological activity has focused on its efficacy as a cytotoxic agent. Assay-guided fractionation of extracts from Clavularia viridis identified this compound alongside related compounds, Claviridenone F and G, as novel cytotoxic molecules. researchcommons.orgresearchgate.net

Investigations using cell-based assays demonstrated that extracts containing these claviridenones possess potent cytotoxic activity against several cancer cell lines. researchgate.netmdpi.com Specifically, the extracts showed notable efficacy against mouse lymphocytic leukemia (P-388) and human colon adenocarcinoma (HT-29) cells. researchgate.netmdpi.com The cytotoxicity was reported as exceptionally potent against human lung adenocarcinoma (A549) cells. researchgate.netmdpi.com While the effective dose (ED50) values, ranging from 0.52 pg/mL to 1.22 μg/mL, were reported for the claviridenone extracts, the specific contribution of this compound to this activity is not individually detailed in the available literature. researchgate.netmdpi.com Other prostanoids from the genus Clavularia are also noted for their anti-proliferative, cytotoxic, and anti-inflammatory activities. researchgate.net

Table 1: In Vitro Cytotoxic Efficacy of Claviridenone-Containing Extracts

| Cell Line | Cancer Type | Efficacy Finding |

| P-388 | Mouse Lymphocytic Leukemia | Potent Cytotoxicity researchgate.netmdpi.com |

| HT-29 | Human Colon Adenocarcinoma | Potent Cytotoxicity researchgate.netmdpi.com |

| A549 | Human Lung Adenocarcinoma | Exceptionally Potent Cytotoxicity researchgate.netmdpi.com |

In Vivo Animal Model Studies (Non-Human)

In vivo studies in non-human animal models are a critical step in preclinical development, designed to understand a compound's efficacy and behavior within a complex, living biological system. texilajournal.com These studies can mimic human diseases and are essential for evaluating therapeutic potential before human trials. nih.govnih.gov

Based on a review of the available scientific literature, no studies detailing the in vivo efficacy assessment of this compound in specific disease models, such as those for inflammation or cancer, have been published. While general in vivo models for assessing anti-inflammatory activity exist, such as carrageenan-induced paw edema in rats or acetic acid-induced writhing in mice, there is no evidence of this compound being evaluated in these systems. ijpras.comresearchgate.netnih.gov

Pharmacokinetic studies are designed to characterize the fate of a drug within an organism, focusing on its absorption, distribution, metabolism, and excretion (ADME). scholarsresearchlibrary.comallucent.com There is no published literature available that details pharmacokinetic investigations of this compound in any preclinical species.

The general principles of ADME studies in preclinical drug development are well-established and crucial for predicting a drug's behavior in humans. scholarsresearchlibrary.comallucent.com

Absorption: This process determines how a drug enters the bloodstream. allucent.com For orally administered drugs, studies assess bioavailability, which is the fraction of the drug that reaches systemic circulation. allucent.com Intravenously administered drugs, by contrast, have 100% bioavailability. allucent.com

Distribution: This refers to how a drug spreads throughout the various tissues and organs of the body after absorption. scholarsresearchlibrary.com Preclinical studies often use techniques like radiolabeling to trace where a compound accumulates, which can help identify target organs as well as potential sites of toxicity. nih.govmdpi.com

Metabolism: This involves the chemical modification of the drug by the body, primarily by enzymes in the liver. bioivt.com Metabolic stability studies in preclinical species help to predict a drug's half-life in the body. bioivt.com Understanding if a drug produces unique or disproportionate metabolites in humans compared to preclinical species is a key objective. bioivt.com

Excretion: This is the process by which the drug and its metabolites are removed from the body. bioivt.com In preclinical models, quantitative analysis of urine, feces, and sometimes expired air provides a complete picture of the routes and rates of elimination. bioivt.com

Together, these ADME data help to establish dose-response relationships and optimize dosing regimens for further studies. scholarsresearchlibrary.com

Pharmacodynamic (PD) biomarkers are molecular indicators that measure the effect of a drug on its intended target within an organism. cancer.gov They are essential for linking drug exposure to the biological response and are pivotal for making informed go/no-go decisions during early drug development. cancer.gov The identification of a reliable PD biomarker allows researchers to assess target engagement and downstream pathway modulation. nih.gov For example, in the development of some anticancer agents, changes in the levels of specific proteins or gene expression in tumor tissue or surrogate tissues like blood cells can serve as PD biomarkers. nih.govnih.gov

A review of the scientific literature indicates that no specific pharmacodynamic biomarkers have been identified or validated for tracking the biological activity of this compound.

Pharmacokinetic (PK) Investigations in Preclinical Species

Regulatory Considerations for Preclinical Development (General Framework)

The progression of a novel chemical entity, such as this compound, from initial discovery to potential clinical application is governed by a stringent regulatory framework designed to ensure the safety and quality of investigational drugs. Before any human trials can commence, a comprehensive preclinical data package must be compiled and submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). This process is underpinned by two key components: adherence to Good Laboratory Practice (GLP) and the completion of Investigational New Drug (IND)-enabling studies.

Good Laboratory Practice (GLP) Compliance

Good Laboratory Practice (GLP) refers to a quality system of management controls for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests. kcasbio.com The principles of GLP are a set of rules and criteria for the organizational process and the conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported. europa.eubiobide.com

The implementation of GLP standards became a regulatory requirement in the United States in the late 1970s following instances of poor scientific practices in pharmaceutical research. researchgate.net The FDA's GLP regulations are detailed in 21 CFR Part 58. fda.gov Subsequently, the Organisation for Economic Co-operation and Development (OECD) established its own GLP principles in 1981, which have gained international acceptance. researchgate.net This global harmonization helps to prevent the need for duplicative testing, allowing data to be shared and accepted across different regulatory jurisdictions. ircad.fr

The core function of GLP is to validate the integrity of data submitted to regulatory agencies, assuring them that the information is a reliable basis for assessing the risks and hazards to human health and the environment. researchgate.net GLP compliance is mandatory for pivotal non-clinical safety studies that are intended to support human clinical trials. kcasbio.comresearchgate.net

The scope of GLP encompasses various aspects of a preclinical study, including:

Organization and Personnel: Requires a defined organizational structure with clear roles and responsibilities for all personnel. jafconsulting.com

Facilities and Equipment: The physical environment and equipment used in studies must be suitable and properly maintained to prevent interference with the study data. jafconsulting.com

Standard Operating Procedures (SOPs): Detailed written procedures for all routine laboratory methods are essential for ensuring consistency and reproducibility. researchgate.net

Study Conduct and Documentation: Studies must follow a predefined protocol, and all data and procedures must be meticulously documented. researchgate.netfda.gov

Quality Assurance Unit (QAU): An independent body is required to monitor the study conduct, analysis, and reporting to ensure compliance with GLP principles. allucent.com

While most non-clinical studies supporting a regulatory submission must be GLP-compliant, some early-stage exploratory studies, such as those investigating preliminary drug safety or mechanism of action, may be exempt. biobide.comallucent.com

Table 1: Key Tenets of Good Laboratory Practice (GLP)

| Principle | Description |

| Resources | Includes personnel, facilities, and equipment. All must be adequate and well-maintained. |

| Characterization | Proper identification and characterization of the test item (e.g., this compound) and test system (e.g., animal model) are required. |

| Rules | A study protocol and written Standard Operating Procedures (SOPs) must be in place. |

| Results | The final report must be a complete and accurate representation of the raw data. |

| Quality Assurance | An independent Quality Assurance Unit (QAU) is responsible for monitoring and ensuring GLP compliance throughout the study. |

Investigational New Drug (IND)-Enabling Studies (General concept)

An Investigational New Drug (IND) application is a formal request submitted to the FDA for authorization to administer an investigational drug to humans. renejix.comcriver.com The submission of an IND is a critical milestone in the drug development process, marking the transition from preclinical research to clinical trials. biopharmaservices.com The primary objective of an IND application is to provide sufficient evidence that the new drug is reasonably safe for initial testing in humans. als.netwuxiapptec.com

IND-enabling studies are the specific non-clinical studies that generate the data required to support an IND application. allucent.com These studies are designed to define the pharmacological and toxicological properties of a drug candidate, which helps in predicting potential safety issues and estimating a safe starting dose for human trials. wuxiapptec.comallucent.com A comprehensive IND-enabling program is tailored to the specific drug, including its class, intended route of administration, and clinical indication. wuxiapptec.comallucent.com

The main categories of IND-enabling studies include:

Pharmacology: These studies evaluate the mechanism of action and the therapeutic potential of the drug. renejix.com They provide the proof of concept for the drug's intended use. biopharmaservices.com

Pharmacokinetics and Drug Metabolism (DMPK): These studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body. als.netwuxiapptec.com Understanding these properties is crucial for predicting the drug's behavior in humans. wuxiapptec.com

Toxicology: A series of toxicology studies are conducted to identify potential adverse effects. renejix.com This typically includes single-dose and repeated-dose toxicity studies in at least two animal species (one rodent and one non-rodent). wuxiapptec.com

Safety Pharmacology: These studies investigate the potential effects of the drug on vital organ systems, such as the cardiovascular, respiratory, and central nervous systems. wuxiapptec.comwuxiapptec.com

Genotoxicity: The potential of the drug to cause genetic mutations is assessed through a battery of genotoxicity tests. als.net